molecular formula C18H15NO2 B087075 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- CAS No. 135-61-5

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-

Cat. No. B087075
CAS RN: 135-61-5
M. Wt: 277.3 g/mol
InChI Key: FBLAHUMENIHUGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step chemical processes, including catalytic hydrogenation, halogenation, and condensation reactions. For example, the synthesis of similar naphthalene-based compounds has been achieved through direct polycondensation of diamines with various dicarboxylic acids, employing condensing agents like triphenyl phosphite and pyridine in aprotic solvents (Yang & Chen, 1992), (Yang & Chen, 1993).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is often characterized by spectroscopic methods such as IR and NMR spectroscopy, and in some cases, by X-ray crystallography. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related compound, was characterized by single crystal X-ray diffraction, revealing its triclinic space group and the chair conformation of the cyclohexane ring, stabilized by an intramolecular hydrogen bond (Özer et al., 2009).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions. The reactivity is influenced by the substitution pattern on the naphthalene core and the presence of functional groups. For instance, the electropolymerization of naphthalene-cored dicarboxamides has been achieved, leading to electroactive films with reversible electrochemical oxidation processes and color changes upon electro-oxidation (Hsiao & Han, 2017).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, thermal stability, and crystallinity, are crucial for their application in materials science. For example, aromatic polyamides derived from naphthalene and aromatic dicarboxylic acids exhibit high thermal stability, with glass transition temperatures in the range of 246–327°C, and are soluble in aprotic solvents (Yang & Chen, 1992).

Scientific Research Applications

  • Antibacterial and Herbicidal Activity : This compound and its derivatives have been investigated for their antibacterial and herbicidal properties. Studies found that certain derivatives showed high biological activity against Staphylococcus aureus, including methicillin-resistant strains, as well as against Mycobacterium species. These compounds were also effective in inhibiting photosynthetic electron transport in chloroplasts, indicating potential herbicidal activity (Kos et al., 2013).

  • Antimycobacterial Properties : Some derivatives demonstrated antimycobacterial activity comparable to or higher than standard treatments like rifampicin and ampicillin. This suggests potential applications in treating mycobacterial infections (Goněc et al., 2016).

  • Antitrypanosomal Activity : Research into the antitrypanosomal properties of certain derivatives showed significant activity against Trypanosoma brucei brucei, the causative agent of sleeping sickness. This indicates potential for developing new antitrypanosomal agents (Kos et al., 2018).

  • Catalytic Applications in Organic Synthesis : Derivatives of this compound have been utilized as ligands in copper-catalyzed coupling reactions. This has implications in synthetic chemistry, particularly in the development of pharmaceutically important compounds (Ma et al., 2017).

  • Material Science : Naphthalene-containing polyamides, derived from compounds like 2-Naphthalenecarboxamide, have been studied for their thermal stability and solubility properties. This research is relevant in the field of polymer science and engineering (Mehdipour‐Ataei et al., 2005).

  • Photophysical Characterization for OLEDs : Certain derivatives have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs), demonstrating the versatility of these compounds in advanced electronic applications (García-López et al., 2014).

Safety And Hazards

When handling 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, it’s important to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20/h2-11,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLAHUMENIHUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059653
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
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Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-

CAS RN

135-61-5
Record name 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
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Record name 3-hydroxy-2'-methyl-2-naphthanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Menger, K Wiberg, E Eriksson, M Forsberg, D Malnes… - 2022 - diva-portal.org
Syftet med den här studien var att studera förekomst av persistenta, mobila organiska miljöföroreningar (PMOC) i svensk vattenmiljö med fokus på risk för förorening av dricksvatten. …
Number of citations: 0 www.diva-portal.org
European Food Safety Authority (EFSA) - 2022 - Wiley Online Library
EFSA collected data on co‐formulants contained in plant protection product (PPP) formulations for representative uses as part of applications for approval or renewal of active …
Number of citations: 5 efsa.onlinelibrary.wiley.com

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